3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a pyrroloquinoline moiety. Benzamide derivatives are known to exhibit a wide range of biological activities . The pyrroloquinoline part of the molecule is a bicyclic structure that is found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety substituted at the 3-position with a bromine atom and a complex pyrroloquinoline structure .Scientific Research Applications
Synthesis and Structural Analysis
- Pyrroloquinolines, including compounds structurally similar to 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, are synthesized through recyclization processes and studied for their spectral characteristics. These compounds' structures are often confirmed by methods like X-ray diffraction analysis (Tretyakov & Maslivets, 2020).
Antibacterial Applications
- Pyrroloquinoline derivatives have been explored for their antibacterial properties. They show potent activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Ishikawa et al., 1990).
Analgesic and Anti-Inflammatory Applications
- Pyrroloquinoline compounds, including oxidized or reduced derivatives, exhibit a range of biological functions such as analgesic, anti-inflammatory, anti-epileptic, and anticancer activities. These applications make them of interest in various fields of medical research (Moon et al., 2015).
Synthesis and Eco-Friendly Approaches
- Novel pyrroloquinoline compounds are synthesized using eco-friendly methods, contributing to sustainable chemistry practices. These methods include minimizing chemical waste and employing simple separation processes (Largani et al., 2017).
Diuretic Properties and Polymorphism
- Certain pyrroloquinoline derivatives demonstrate strong diuretic properties, making them potential candidates for hypertension remedies. The study of their polymorphic modifications provides insights into their pharmaceutical applications (Shishkina et al., 2018).
Anti-tubercular Activities
- Carboxamide derivatives of quinolone compounds, similar to this compound, show significant antitubercular activities. These activities highlight their potential in developing treatments against tuberculosis (Kumar et al., 2014).
Kinase Inhibitory and Anticancer Activities
- Pyrroloquinoline derivatives exhibit inhibitory effects against protein kinases and COX-2 activities. This property is significant in cancer research, particularly in the context of breast cancer cell lines (Mphahlele et al., 2020).
Future Directions
Properties
IUPAC Name |
3-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHQPQRBIZHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Br)CC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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